1-Azabicyclo[3.2.2]nonan-3-amine 1-Azabicyclo[3.2.2]nonan-3-amine
Brand Name: Vulcanchem
CAS No.: 220766-23-4
VCID: VC2268925
InChI: InChI=1S/C8H16N2/c9-8-5-7-1-3-10(6-8)4-2-7/h7-8H,1-6,9H2
SMILES: C1CN2CCC1CC(C2)N
Molecular Formula: C8H16N2
Molecular Weight: 140.23 g/mol

1-Azabicyclo[3.2.2]nonan-3-amine

CAS No.: 220766-23-4

Cat. No.: VC2268925

Molecular Formula: C8H16N2

Molecular Weight: 140.23 g/mol

* For research use only. Not for human or veterinary use.

1-Azabicyclo[3.2.2]nonan-3-amine - 220766-23-4

Specification

CAS No. 220766-23-4
Molecular Formula C8H16N2
Molecular Weight 140.23 g/mol
IUPAC Name 1-azabicyclo[3.2.2]nonan-3-amine
Standard InChI InChI=1S/C8H16N2/c9-8-5-7-1-3-10(6-8)4-2-7/h7-8H,1-6,9H2
Standard InChI Key UALFYMMGEYDHHJ-UHFFFAOYSA-N
SMILES C1CN2CCC1CC(C2)N
Canonical SMILES C1CN2CCC1CC(C2)N

Introduction

Chemical Properties and Structure

1-Azabicyclo[3.2.2]nonan-3-amine belongs to the class of azabicyclic compounds, specifically featuring a nitrogen-containing bicyclic structure with an additional amine functional group. The molecular architecture comprises a bicyclic skeleton with one nitrogen atom incorporated into the ring system and another nitrogen as part of the amine group at the 3-position.

Basic Properties

PropertyValue
Chemical FormulaC8H16N2
Molecular Weight140.23 g/mol
CAS Registry Number220766-23-4
Physical AppearanceNot specified in sources
IUPAC Name1-Azabicyclo[3.2.2]nonan-3-amine

The compound is characterized by its bicyclic structure containing a bridgehead nitrogen atom, which contributes to its unique chemical reactivity and biological properties. The amine group at the 3-position provides an additional site for potential interactions with biological targets or for chemical modifications to enhance biological activity.

Structural Features

The structure of 1-Azabicyclo[3.2.2]nonan-3-amine consists of a 9-membered bicyclic system with a nitrogen atom at position 1, forming part of the ring structure. This arrangement creates a specific three-dimensional conformation that is critical for its biological activity. The second nitrogen atom, positioned at carbon-3, exists as a primary amine group that can participate in hydrogen bonding and serve as a site for further chemical modifications.

Biological Activities

1-Azabicyclo[3.2.2]nonan-3-amine and its derivatives exhibit a range of biological activities, with significant attention focused on their antiprotozoal properties and potential therapeutic applications in various disease states.

Antiprotozoal Activity

The antiprotozoal activity of 1-Azabicyclo[3.2.2]nonan-3-amine and related compounds is a particularly noteworthy aspect of their biological profile. Research indicates that these compounds can inhibit enzymes critical for protozoal metabolism, disrupting the life cycle of these parasites and reducing their ability to replicate within host cells.

Studies have shown that N-(aminoalkyl)azabicyclo[3.2.2]nonanes possess antiplasmodial and antitrypanosomal activity, making them potential candidates for the development of new antiparasitic drugs . A series of compounds with terminal tetrazole or sulfonamido partial structures have been synthesized and evaluated for their effectiveness against protozoan parasites .

Additionally, 2,4-diaminopyrimidines and derivatives with (dialkylamino)azabicyclo-nonane structures have demonstrated activity against various protozoan parasites, suggesting potential applications in treating parasitic diseases .

Other Therapeutic Applications

Beyond their antiprotozoal properties, derivatives of 1-Azabicyclo[3.2.2]nonan-3-amine have been explored for treating a variety of conditions:

  • Inflammatory Diseases: These compounds may influence inflammatory pathways, offering potential therapeutic benefits in conditions characterized by excessive inflammation.

  • Anxiety and Depression: Some derivatives have shown promise in affecting central nervous system function, potentially modulating neurotransmission involved in mood regulation.

  • Central Nervous System Disorders: The ability of these compounds to interact with various neural targets suggests potential applications in treating neurological disorders.

These therapeutic applications are believed to result from the compounds' interactions with specific biological targets, influencing cell signaling pathways and gene expression mechanisms that are integral to disease processes.

Chemical Modifications and Derivatives

The synthesis and study of derivatives of 1-Azabicyclo[3.2.2]nonan-3-amine constitute a significant area of research, with various modifications explored to enhance biological activity and specificity.

Types of Structural Modifications

Common modifications to the basic 1-Azabicyclo[3.2.2]nonan-3-amine structure include:

  • Diphenylmethyl Substitutions: Compounds like 2-(diphenylmethyl)-N-((2-methoxyphenyl)methyl)-1-azabicyclo[3.2.2]nonan-3-amine have been synthesized and evaluated for their therapeutic potential.

  • Aromatic Group Introductions: The incorporation of fluorophenyl, methoxyphenyl, and other aromatic groups enhances interactions with biological targets.

  • Tetrazole Derivatives: N-[(1-tert-butyl-1H-tetrazol-5-yl)(phenyl)methyl]-2-[6,9-diphenyl-1-(piperidin-1-yl)-3-azabicyclo[3.2.2]nonan-3-yl]ethan-1-amine and related compounds have been synthesized via the Ugi-azide reaction with various aldehydes .

  • Sulfonamide Derivatives: Compounds featuring sulfonamide functional groups have been derived from 2-(2-azabicyclo-nonan-2-yl)ethan-1-amines, offering distinct biological properties .

Structure-Activity Relationships

The biological activity of 1-Azabicyclo[3.2.2]nonan-3-amine derivatives is significantly influenced by their structural features. Some 2-sulfonyl-2-azabicyclo[3.2.2]nonanes have demonstrated activity against the K1 strain of Plasmodium falciparum and Trypanosoma brucei rhodesiense, highlighting the importance of the sulfonyl group in antiprotozoal activity .

Research has shown that carbamoylmethyl derivatives of azabicyclo-nonanes, when hydrogenated using lithium aluminum hydride to yield N-(2-aminoalkyl) analogues, can be effectively converted to tetrazoles with moderate to good yields under mild conditions . These structural modifications have direct implications for the compounds' biological activities and pharmacological properties.

Spectroscopic Characterization

Spectroscopic techniques, particularly nuclear magnetic resonance (NMR) spectroscopy, play a crucial role in the structural elucidation and characterization of 1-Azabicyclo[3.2.2]nonan-3-amine and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides valuable insights into the structure and conformational aspects of azabicyclo-nonane compounds. The successful N-arylation of these compounds can be detected by typical shifts of resonances and signal broadening, particularly for atoms near the bonding sites .

For 3-azabicyclo-nonanes, restricted rotation due to new nitrogen substituents can cause significant broadening of signals for protons H-2 and H-4 . In some cases, signals for certain protons (H-1 and one of the H-3 protons in 2-azabicyclo-nonanes) may become invisible in the NMR spectrum due to these conformational effects .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator